N-Octyl-DNJ - 79206-10-3

N-Octyl-DNJ

Catalog Number: EVT-14583636
CAS Number: 79206-10-3
Molecular Formula: C14H29NO4
Molecular Weight: 275.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Octyl-Deoxynojirimycin is a derivative of deoxynojirimycin, a naturally occurring iminosugar known for its ability to inhibit α-glucosidases. This compound has garnered attention due to its potential applications in treating diabetes and viral infections, as well as in the development of novel therapeutics. The structural modification of deoxynojirimycin by adding an octyl group enhances its lipophilicity, which may improve its pharmacokinetic properties.

Source

Deoxynojirimycin is primarily extracted from the mulberry tree (Morus alba), where it is found in the leaves and fruits. The extraction process typically involves crushing the plant material and using various solvents to isolate the compound. The synthesis of N-Octyl-Deoxynojirimycin can also be achieved through chemical modifications of deoxynojirimycin, allowing for the introduction of alkyl side chains that can influence biological activity and solubility .

Classification

N-Octyl-Deoxynojirimycin belongs to the class of iminosugars, which are sugar analogs that contain a nitrogen atom in place of one of the hydroxyl groups. This compound is classified as a glycosidase inhibitor, specifically targeting α-glucosidases, which play a crucial role in carbohydrate metabolism.

Synthesis Analysis

Methods

The synthesis of N-Octyl-Deoxynojirimycin typically involves several key steps:

  1. Starting Material: Deoxynojirimycin serves as the primary starting material.
  2. N-Alkylation: The introduction of the octyl group is achieved through nucleophilic displacement reactions. Common reagents include alkyl halides such as 1-bromo-octane, often in the presence of a base like potassium carbonate to facilitate the reaction .
  3. Purification: Following synthesis, the product is purified using techniques such as column chromatography to isolate N-Octyl-Deoxynojirimycin from unreacted starting materials and by-products.

Technical Details

The reaction conditions typically involve heating the reaction mixture at elevated temperatures (around 80 °C) for several hours to ensure complete conversion. Monitoring can be done using thin-layer chromatography (TLC) to assess reaction progress .

Molecular Structure Analysis

Structure

N-Octyl-Deoxynojirimycin features a core structure similar to deoxynojirimycin but with an octyl side chain attached to the nitrogen atom. The molecular formula can be represented as C14H29NC_{14}H_{29}N, indicating the presence of 14 carbon atoms, 29 hydrogen atoms, and one nitrogen atom.

Data

The molecular weight of N-Octyl-Deoxynojirimycin is approximately 227.4 g/mol. The compound's structural features contribute to its increased hydrophobicity compared to its parent compound, potentially enhancing membrane permeability and bioavailability .

Chemical Reactions Analysis

Reactions

N-Octyl-Deoxynojirimycin primarily functions as an inhibitor of α-glucosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition mechanism involves binding to the active site of these enzymes, preventing them from processing carbohydrates into glucose.

Technical Details

Inhibition assays typically involve incubating α-glucosidase with varying concentrations of N-Octyl-Deoxynojirimycin and measuring enzyme activity through substrate conversion assays. The effectiveness is quantified by determining the IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity .

Mechanism of Action

Process

The mechanism by which N-Octyl-Deoxynojirimycin inhibits α-glucosidases involves competitive inhibition. The compound mimics natural substrates, binding to the enzyme's active site and blocking access for actual substrates like maltose and sucrose.

Data

Research indicates that modifications to the alkyl side chain can affect both potency and selectivity against different glycosidases. For instance, longer or branched alkyl chains may enhance binding affinity due to increased hydrophobic interactions with enzyme residues .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of amines and alcohols, allowing for further chemical modifications if desired .
Applications

N-Octyl-Deoxynojirimycin has several promising applications:

  • Pharmaceutical Development: Utilized as an α-glucosidase inhibitor for managing type 2 diabetes by delaying carbohydrate absorption.
  • Antiviral Research: Investigated for potential antiviral properties against viruses like dengue due to its ability to interfere with glycoprotein processing .
  • Biochemical Research: Employed in studies involving carbohydrate metabolism and enzyme kinetics, providing insights into glycosidase function and regulation.
Synthesis Methodologies of N-Octyl-DNJ and Analogues

Reductive Amination Strategies for N-Alkylation of Deoxynojirimycin Scaffolds

Reductive amination represents the most direct route to N-alkylated deoxynojirimycin (DNJ) derivatives like N-Octyl-DNJ. This one-pot methodology involves condensation of DNJ’s secondary amine with aldehydes (typically octanal) under reducing conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol/water mixtures at 60°C provides efficient N-octylation, achieving yields of 70–85% after chromatographic purification [8] [10]. The reaction tolerates diverse aldehydes but requires pH control (pH 5–7) to suppress dialkylation and maintain stereointegrity. Alternative reductants like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane enable organic-phase reactions, beneficial for hydrophobic alkyl chains [8]. Post-synthesis, protecting group strategies (e.g., per-O-acetylation) facilitate purification prior to global deprotection, critical for achieving pharmaceutical-grade N-Octyl-DNJ [10].

Table 1: Reductive Amination Approaches for N-Octyl-DNJ Synthesis

Carbon SourceReductantSolvent SystemTemperatureYield (%)Key Advantage
OctanalNaBH₃CNMeOH/H₂O (9:1)60°C78Aqueous compatibility
OctanalNaBH(OAc)₃DCERT85Organic solubility
8-Bromooctyl azide*DMF80°C92No reductant needed

* Followed by Staudinger reduction or catalytic hydrogenation [8]

Stereoselective Synthesis of C-1α and C-5 Alkylated Derivatives

Beyond N-alkylation, strategic C-alkylation modulates enzyme selectivity. C-5 alkylation exploits an l-sorbose-derived cyclic nitrone 24 as a key intermediate. Nucleophilic addition of alkylmagnesium halides generates separable gluco (e.g., 12a–23a) and ido (e.g., 12b–23b) diastereomers at C-5, with alkyl chains from methyl to dodecyl. The ido epimer predominates (diastereomeric ratio ~2:1 to 4:1), requiring chromatographic separation. Subsequent hydrogenation (Pd/C, H₂) affords 5-C-alkyl-DNJ derivatives [1]. C-1α alkylation employs methyl α-D-glucoside as a precursor. Reductive amination of alkoxyamine-modified intermediates enables stereoselective access to 5-epi-DNJ analogues, where bulky N-alkoxy groups direct facial selectivity during imine reduction [6] [8]. This approach is crucial for generating non-natural stereoisomers with distinct glycosidase inhibition profiles.

Optimization of Hydrophobic Chain Length for Enhanced Bioactivity

Chain length critically dictates inhibitory potency and selectivity. Systematic profiling of N-alkyl-DNJ derivatives against ceramide glucosyltransferase (CGT), β-glucosidase 2 (GBA2), and lysosomal β-glucosidase 1 (GBA1) reveals stark chain-length dependencies:

  • N-Octyl-DNJ exhibits superior GBA1 inhibition (Kᵢ = 14–43 nM) compared to shorter-chain analogues (e.g., N-butyl-DNJ: Kᵢ = 32 nM GBA1, 3.3 μM GBA2) [3].
  • Against α-glucosidase, C-5 octyl-DNJ derivatives show IC₅₀ values ~0.1–1 μM, representing >1000-fold improvement over DNJ (IC₅₀ = 1.4 μM) [1] [8].Optimal activity emerges at C7–C9 chains due to enhanced hydrophobic pocket complementarity. Molecular docking confirms octyl chains occupy deep lipophilic clefts in ntMGAM (maltase-glucoamylase) and GBA1, forming van der Waals contacts with residues like Trp-406 (ntMGAM) or Trp-381 (GBA1) [1] [3]. Beyond monovalent effects, multivalent DNJ conjugates with C6 linkers (e.g., phenyltriazole-DNJ hybrids) amplify α-glucosidase inhibition (IC₅₀ = 11–16 μM) versus shorter linkers (IC₅₀ = 105–244 μM), demonstrating linker length’s role in cooperative binding [8].

Table 2: Influence of Alkyl Chain Length on Glycosidase Inhibition

CompoundChain Lengthα-Glucosidase IC₅₀ (μM)β-Glucosidase IC₅₀ (μM)GBA1 Kᵢ (nM)Target Enzyme Preference
DNJ155 ± 15648 ± 36>10,000Broad-spectrum
N-Butyl-DNJC4>5003300*32GBA1
N-Octyl-DNJC80.27–1.014–69<14–43GBA1/α-Glucosidase
N-Nonyl-DNJC90.051.7<14GBA1/CGT
5-C-Octyl-DNJC8 (C5-alkyl)0.5>100NDα-Glucosidase
β-glucosidase 2 (GBA2); ND: Not Determined [1] [3] [8]

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

Solution-phase synthesis remains dominant for N-Octyl-DNJ due to scalability and straightforward purification. Key advantages include:

  • High-yield reductive amination (70–92%) without iterative deprotection/coupling [8] [10].
  • Compatibility with lipophilic intermediates via extraction (e.g., ethyl acetate/water partitioning).Drawbacks include solvent-intensive chromatographic purification and limited automation potential.

Solid-phase peptide synthesis (SPPS) approaches face challenges with hydrophobic DNJ analogues:

  • Aggregation during resin-bound synthesis causes incomplete couplings and low yields for sequences with >C6 chains [9].
  • Swelling limitations in non-polar solvents (e.g., DCM) impede resin access.
  • "Difficult sequence" effects necessitate costly solubilizing tags (e.g., Arg₄, Phacm) [9].

Emerging liquid-phase peptide synthesis (LPPS) offers a hybrid approach. Hydrophobic tags (e.g., polyethylene glycol-polyamide) facilitate precipitation purification, avoiding chromatography. T3P® (propylphosphonic anhydride)-mediated coupling in solution achieves near-quantitative amidation without epimerization, ideal for N-acyl-DNJ variants [5] [9]. For N-Octyl-DNJ, LPPS is less efficient than direct reductive amination but provides a viable route for conjugates (e.g., peptide-DNJ hybrids).

Table 3: Synthetic Route Comparison for N-Octyl-DNJ Production

ParameterSolution-PhaseSolid-Phase (SPPS)Liquid-Phase (LPPS)
Typical Yield75–92%20–45%60–80%
PurificationColumn ChromatographyOn-resin washingPrecipitation
AutomationLowHighModerate
Solvent VolumeHighModerateLow
Suitability for Hydrophobic ChainsExcellentPoorGood
Key LimitationScalability of chromatographyAggregation issuesTag removal required

Conclusions and PerspectivesN-Octyl-DNJ exemplifies how strategic alkyl chain engineering transforms natural product scaffolds into potent glycosidase inhibitors. Reductive amination provides the most efficient access, while C-alkylation enables stereochemical diversification. Optimization confirms C8 chains maximize hydrophobic pocket engagement in GBA1 and α-glucosidases. Though solution-phase synthesis dominates manufacturing, advances in LPPS and tagged strategies may streamline conjugate synthesis. Future work should explore enzymatically triggered hydrophobic prodrugs and multivalent systems leveraging optimized linker lengths, potentially bridging chemical synthesis with targeted therapeutic applications.

Properties

CAS Number

79206-10-3

Product Name

N-Octyl-DNJ

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-octylpiperidine-3,4,5-triol

Molecular Formula

C14H29NO4

Molecular Weight

275.38 g/mol

InChI

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-15-9-12(17)14(19)13(18)11(15)10-16/h11-14,16-19H,2-10H2,1H3/t11-,12+,13-,14-/m1/s1

InChI Key

VGSQNAQYXKTCLP-XJFOESAGSA-N

Canonical SMILES

CCCCCCCCN1CC(C(C(C1CO)O)O)O

Isomeric SMILES

CCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.